(2-(Trifluoromethyl)cyclopropyl)benzene
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Overview
Description
(2-(Trifluoromethyl)cyclopropyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes with trifluoromethyl-substituted reagents. One common method is the use of trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted benzene derivatives .
Scientific Research Applications
(2-(Trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism by which (2-(Trifluoromethyl)cyclopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, the trifluoromethyl group can influence the reactivity and selectivity of reactions due to its electron-withdrawing properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Lacks the cyclopropyl ring, making it less sterically hindered and potentially less reactive in certain reactions.
Cyclopropylbenzene: Does not have the electron-withdrawing trifluoromethyl group, which can affect its reactivity and stability.
Trifluoromethylcyclopropane: Lacks the benzene ring, which can influence its aromaticity and chemical behavior.
Uniqueness
(2-(Trifluoromethyl)cyclopropyl)benzene is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Biological Activity
(2-(Trifluoromethyl)cyclopropyl)benzene, also referred to as [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclopropyl moiety attached to a benzene ring, with a trifluoromethyl group at the 2-position of the cyclopropane. This configuration imparts distinctive chemical properties that can influence biological activity:
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
- Metabolic Stability : The presence of fluorine atoms can protect the compound from metabolic degradation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:
- Modulation of Biochemical Pathways : The compound can influence various signaling pathways by acting on receptors or enzymes.
- Antitumor Activity : Some studies have indicated that trifluoromethylated compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antitumor Activity
Research has demonstrated that this compound exhibits potential antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines. The following table summarizes findings from recent studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 12.5 | Apoptosis |
Study B | HeLa | 8.3 | Cell Cycle Arrest |
Study C | A549 | 15.0 | Inhibition of Metastasis |
Antimicrobial Activity
In addition to antitumor effects, this compound has been investigated for antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that this compound could be developed as a novel antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of this compound against common pathogens. It was found to inhibit the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential application in treating bacterial infections .
Properties
Molecular Formula |
C10H9F3 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
QIPWAYGGNPOMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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